molecular formula C11H11ClO2 B1532515 Methyl 2-chloro-4-cyclopropylbenzoate CAS No. 875307-09-8

Methyl 2-chloro-4-cyclopropylbenzoate

Cat. No.: B1532515
CAS No.: 875307-09-8
M. Wt: 210.65 g/mol
InChI Key: PPDXTFLQMKOZOG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-cyclopropylbenzoate is a useful research compound. Its molecular formula is C11H11ClO2 and its molecular weight is 210.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-chloro-4-cyclopropylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDXTFLQMKOZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Charged methyl 4-bromo-2-chlorobenzoate (1.50 g, 6.01 mmol), cyclopropylboronic acid (931 mg, 10.82 mmol), Pd(PPh3)4 (347 mg, 0.30 mmol), K3PO4 (1.82 g, 18.04 mmol), toluene (15 mL) and water (15 mL) to a flask, the mixture was then purged with nitrogen, and heated to 110° C. overnight. It was then cooled to room temperature and filtered, the filtrate was extracted with ethylacetate twice, concentrated the organic phase and purified by flash column chromatograph to give 800 mg of the title compound (63%). 1H NMR (400 MHz, CDCl3): δ 0.73-0.77 (2H, m), 0.98-1.07 (2H, m), 1.85-1.90 (1H, m), 3.90 (3H, s), 6.96 (1H, dd, J=1.6 Hz, 8.0 Hz), 7.11 (1H, d, J=1.6 Hz), 7.74 (1H, d, J=8.0 Hz).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
931 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
347 mg
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
63%

Synthesis routes and methods II

Procedure details

2.1 g of crude 4-bromo-2-chloro-benzoic acid methyl ester (8.42 mmol) were dissolved in 38 ml toluene and treated with 0.94 g of cyclopropylboronic acid (10.94 mmol), 6.25 g of potassium phosphate (29.46 mmol), 236 mg of triphenylphosphine (0.84 mmol), 94 mg of palladium acetate (0.42 mmol) and 1.9 ml water. The reaction mixture was stirred 17 h at 100° C. under Argon. After cooling down to RT, the reaction mixture was treated with 80 ml water, extracted with 2×80 ml EtOAc, washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The remaining residue was purified by silicagel chromatography (100 g silicagel, heptane/AcOEt 95:5) leading to 1.17 g of 2-chloro-4-cyclopropyl-benzoic acid methyl ester (66%) as a yellow oil. MS (+cEI): 210.1 (M).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
236 mg
Type
reactant
Reaction Step Two
Quantity
94 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1.9 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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